molecular formula C16H27NO6 B12425914 Heliotrine N-oxide-d3

Heliotrine N-oxide-d3

Cat. No.: B12425914
M. Wt: 332.41 g/mol
InChI Key: QSTHEUSPIBEICI-RLAGFPRLSA-N
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Description

Heliotrine N-oxide-d3 is a deuterium-labeled derivative of Heliotrine N-oxide, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the Boraginaceae family. This compound is used in scientific research to study the metabolism and toxicology of pyrrolizidine alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heliotrine N-oxide-d3 can be synthesized through the deuteration of Heliotrine N-oxide. The process involves the introduction of deuterium atoms into the Heliotrine N-oxide molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity. The use of deuterium gas and catalysts in bulk quantities ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Heliotrine N-oxide-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the N-oxide group to the corresponding amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of more oxidized pyrrolizidine derivatives.

    Reduction: Formation of Heliotrine-d3.

    Substitution: Formation of substituted pyrrolizidine derivatives.

Scientific Research Applications

Heliotrine N-oxide-d3 is widely used in scientific research for various applications:

    Chemistry: Studying the chemical properties and reactivity of pyrrolizidine alkaloids.

    Biology: Investigating the biological effects and metabolism of pyrrolizidine alkaloids in living organisms.

    Medicine: Researching the toxicological effects and potential therapeutic applications of pyrrolizidine alkaloids.

    Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and feed.

Mechanism of Action

Heliotrine N-oxide-d3 exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to the genotoxic and carcinogenic effects of pyrrolizidine alkaloids. The primary molecular targets are the liver and other tissues where metabolic activation occurs.

Comparison with Similar Compounds

Similar Compounds

    Heliotrine N-oxide: The non-deuterated form of Heliotrine N-oxide-d3.

    Lasiocarpine N-oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.

    Europine N-oxide: A related pyrrolizidine alkaloid N-oxide found in the same plant family.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for the tracking of the compound’s metabolic fate and provides insights into the mechanisms of action and toxicology of pyrrolizidine alkaloids.

Biological Activity

Heliotrine N-oxide-d3 is a compound belonging to the class of pyrrolizidine alkaloids (PAs), which are known for their diverse biological activities, including mutagenicity and hepatotoxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of heliotrine, characterized by the presence of an N-oxide functional group. This modification significantly influences its biological properties. The compound's chemical structure can be represented as follows:

Heliotrine N oxide d3 C11H14N2O2\text{Heliotrine N oxide d3 C}_{11}\text{H}_{14}\text{N}_2\text{O}_2

The biological effects of this compound are primarily attributed to its interaction with cellular targets, leading to various physiological responses. Key mechanisms include:

  • Mutagenic Activity : this compound has been shown to induce mutations in DNA, which can lead to alterations in cellular function and contribute to carcinogenesis. This mutagenicity is linked to the formation of reactive pyrrolic intermediates following metabolic activation by cytochrome P450 enzymes .
  • Ganglion Blocking Activity : The compound exhibits ganglion blocking properties, which may have implications for its use in therapeutic contexts, particularly in pain management and neuromuscular disorders.

Toxicological Profile

The toxicity of this compound has been extensively studied, revealing significant hepatotoxic effects. In vivo studies have demonstrated that administration of this compound leads to:

  • Liver Damage : Histopathological examinations in rodent models indicate dose-dependent liver lesions characterized by necrosis, cytomegaly, and karyomegaly .
  • Genotoxic Effects : The compound has been implicated in the induction of sister chromatid exchanges and micronuclei formation in cultured mammalian cells, highlighting its potential as a genotoxic agent .

Table 1: Toxicological Effects of this compound

Effect TypeObservationsReference
Liver DamageCentrilobular necrosis, cytomegaly
GenotoxicityInduction of micronuclei and sister chromatid exchanges
MortalityHigh mortality rates in high-dose rodent studies

Case Studies

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of this compound. Its ganglion blocking activity suggests possible uses in:

  • Pain Management : The ability to block nerve impulses may provide a basis for developing analgesic drugs.
  • Cancer Research : Understanding the mechanisms behind its mutagenicity could lead to insights into cancer development and potential treatments targeting similar pathways.

Properties

Molecular Formula

C16H27NO6

Molecular Weight

332.41 g/mol

IUPAC Name

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate

InChI

InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1/i4D3

InChI Key

QSTHEUSPIBEICI-RLAGFPRLSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O

Origin of Product

United States

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